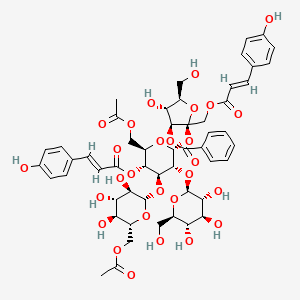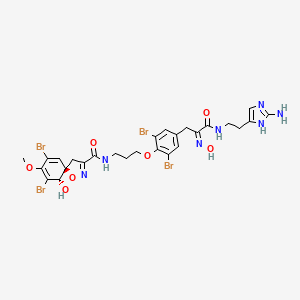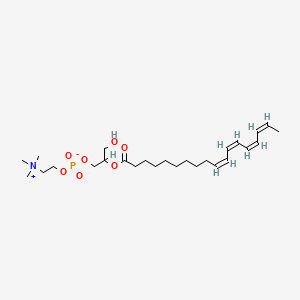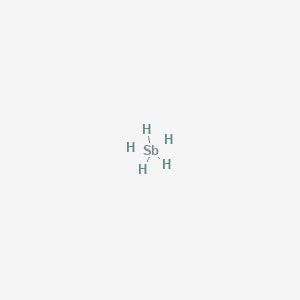
Stiborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stiborane is an antimony hydride and a mononuclear parent hydride.
Wissenschaftliche Forschungsanwendungen
Isomerization in Organostiboranes
Stiborane compounds, specifically organoantimony compounds (stiboranes), show fascinating isomerization behaviors. A study by Matsukawa et al. (2009) explored pentacoordinate antimony compounds with a rigid tridentate ligand. They discovered that isomerization in these compounds occurs through a turnstile rotation mechanism, highlighting the dynamic nature of these molecules in chemical reactions (Matsukawa et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural examination of stiborane compounds provide insights into their chemical properties. Wieber et al. (1987) synthesized Phenyltetra(acetato)stiborane and conducted an X-ray analysis to understand its structure, revealing hexacoordination of the central antimony atom (Wieber et al., 1987).
Coordination Chemistry of Stibines and Bismuthines
Greenacre, Levason, and Reid (2020) reviewed recent developments in the coordination chemistry of stibine and bismuthine ligands. They discussed new ligand syntheses, coordination complexes, and their potential applications in areas such as catalysis and material deposition (Greenacre et al., 2020).
Molecular Dissociation Studies
Dujardin, Walkup, and Avouris (1992) demonstrated the use of a scanning tunneling microscope (STM) to dissociate molecules like decaborane(14) on silicon surfaces. This application signifies the potential of stiboranes in precise surface chemistry manipulation (Dujardin et al., 1992).
Structural Dynamics of Stiboranes
Jiang and Yamamoto (2010) synthesized tricoordinate stibine and tetracoordinate stiboranide using SbCl3 and analyzed their structures through X-ray analysis. They highlighted the importance of structural dynamics in stiboranes, influencing their chemical behaviors (Jiang & Yamamoto, 2010).
Pseudorotation in Hypervalent Stiboranes
Toyota et al. (2000) synthesized diastereomeric pentacoordinate hypervalent stiboranes and investigated their pseudorotation at the central antimony atom. Their findings contribute to understanding the dynamic stereochemistry of hypervalent compounds (Toyota et al., 2000).
Dative Interactions in Phosphine-Stibines and Phosphine-Stiboranes
Chalmers et al. (2015) studied a series of phosphine-stibine and phosphine-stiborane compounds. They examined the P-Sb dative interactions through single crystal diffraction and NMR spectroscopy, providing insights into bonding variations in these species (Chalmers et al., 2015).
Eigenschaften
Produktname |
Stiborane |
|---|---|
Molekularformel |
H5S |
Molekulargewicht |
126.8 g/mol |
IUPAC-Name |
λ5-stibane |
InChI |
InChI=1S/Sb.5H |
InChI-Schlüssel |
QGKXPQUVEJEHQI-UHFFFAOYSA-N |
Kanonische SMILES |
[SbH5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-methoxyphenoxy)phosphoryl]amino]propanoate](/img/structure/B1235526.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1235527.png)
![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)
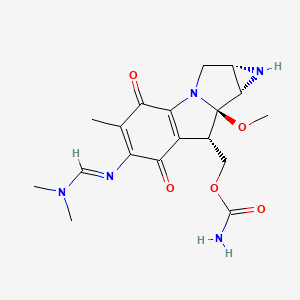
![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)
![ethyl 2-{[(1E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1235534.png)
![1-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-propan-2-ylthiourea](/img/structure/B1235536.png)
